![molecular formula C7H5IN2 B12865433 7-Iodo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12865433.png)
7-Iodo-1H-pyrrolo[3,2-b]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Iodo-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by the presence of an iodine atom at the 7th position of the pyrrolo[3,2-b]pyridine core structure. Pyrrolopyridines are known for their diverse biological activities and are often used as building blocks in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Iodo-1H-pyrrolo[3,2-b]pyridine can be achieved through various synthetic routes. One common method involves the iodination of 1H-pyrrolo[3,2-b]pyridine. This can be done using iodine and a suitable oxidizing agent such as potassium iodate in an acidic medium. The reaction typically proceeds under mild conditions and yields the desired product with high selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.
化学反应分析
Types of Reactions
7-Iodo-1H-pyrrolo[3,2-b]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings, forming carbon-carbon bonds with aryl or alkyl groups.
Oxidation and Reduction: The pyrrolo[3,2-b]pyridine core can undergo oxidation and reduction reactions, modifying the electronic properties of the compound.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Cross-Coupling Reactions: Catalysts such as palladium or copper are used in the presence of bases like potassium carbonate or cesium carbonate. Reactions are often performed in solvents like tetrahydrofuran (THF) or toluene.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrolopyridines, while cross-coupling reactions can produce biaryl or alkyl-aryl derivatives.
科学研究应用
7-Iodo-1H-pyrrolo[3,2-b]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor modulation.
Medicine: It serves as a lead compound in drug discovery programs targeting various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 7-Iodo-1H-pyrrolo[3,2-b]pyridine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors. The iodine atom can enhance the compound’s binding affinity to its molecular targets, leading to increased potency and selectivity. The pyrrolo[3,2-b]pyridine core can interact with various biological pathways, modulating cellular processes and exerting therapeutic effects.
相似化合物的比较
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: A closely related compound with similar biological activities but lacking the iodine atom.
1H-Pyrazolo[3,4-b]pyridine: Another heterocyclic compound with a similar structure but different electronic properties.
7-Azaindole: A compound with a similar core structure but different substitution patterns.
Uniqueness
7-Iodo-1H-pyrrolo[3,2-b]pyridine is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. The iodine atom can enhance the compound’s lipophilicity, improving its ability to penetrate biological membranes and reach its molecular targets. This makes it a valuable compound in drug discovery and development.
属性
分子式 |
C7H5IN2 |
|---|---|
分子量 |
244.03 g/mol |
IUPAC 名称 |
7-iodo-1H-pyrrolo[3,2-b]pyridine |
InChI |
InChI=1S/C7H5IN2/c8-5-1-3-9-6-2-4-10-7(5)6/h1-4,10H |
InChI 键 |
AXGVHAZPEAPDQX-UHFFFAOYSA-N |
规范 SMILES |
C1=CNC2=C(C=CN=C21)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



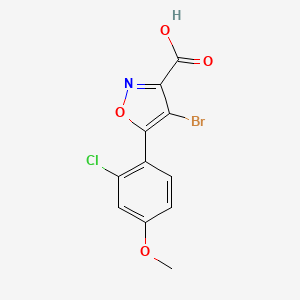
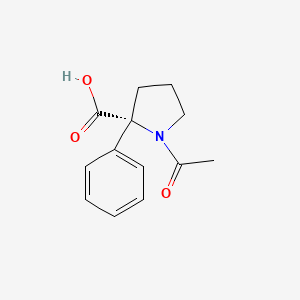
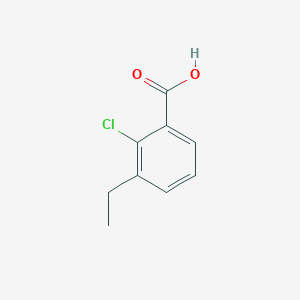
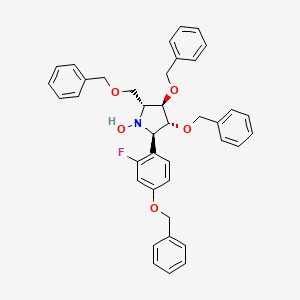
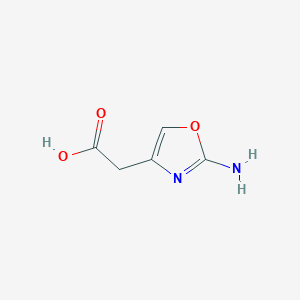
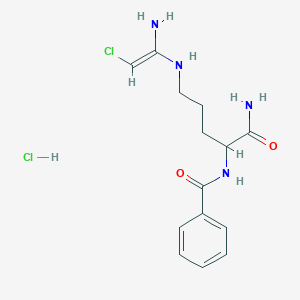
![5-Bromo-6H-pyrazolo[1,5-c]pyrimidin-7-one](/img/structure/B12865398.png)
![3-(tert-Butyl) 9-ethyl 3-azaspiro[5.5]undecane-3,9-dicarboxylate](/img/structure/B12865404.png)
![1-(5-(Trifluoromethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12865408.png)
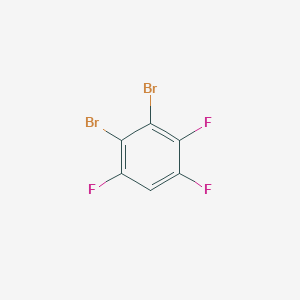
![(R)-N2,N2'-Bis(diphenylphosphanyl)-6,6'-dimethoxy-[1,1'-biphenyl]-2,2'-diamine](/img/structure/B12865412.png)
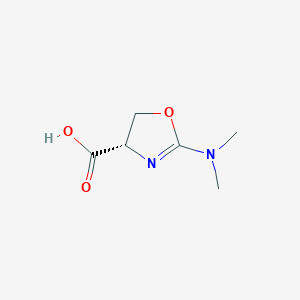
![((5-Oxo-5H-thiazolo[3,2-a]pyrimidin-7-yl)methyl)triphenylphosphonium](/img/structure/B12865439.png)
